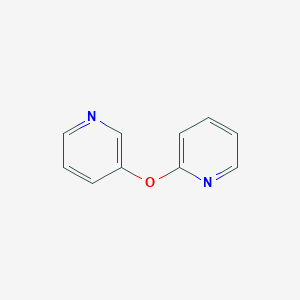

2-(pyridin-3-yloxy)pyridine

Description

Historical Development and Significance of Pyridine (B92270) Ethers in Chemical Sciences

The history of pyridine chemistry dates back to its initial isolation from coal tar. wikipedia.org Early synthetic methods, such as the Hantzsch pyridine synthesis reported in 1881 and the Chichibabin pyridine synthesis, laid the groundwork for creating a vast array of pyridine derivatives. newworldencyclopedia.orgwikipedia.org The development of pyridine ethers, a subclass of pyridine derivatives, evolved from these foundational synthetic strategies.

The Williamson ether synthesis, a long-established method for forming ethers, was adapted for the synthesis of pyridine ethers. This involves the reaction of a hydroxypyridine with a suitable haloarene or an alkyl halide. beilstein-journals.org More contemporary methods, including transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Ullmann condensations), have provided more efficient and versatile routes to aryloxypyridines. scispace.com These advanced synthetic tools have enabled the creation of complex pyridine ether structures with high precision and yield.

The significance of pyridine ethers in chemical sciences is extensive. Their structural features, combining the properties of an aromatic ether with the basicity and coordination ability of the pyridine nitrogen, make them valuable ligands in coordination chemistry and organometallic catalysis. researchgate.netresearchgate.netmdpi.com In medicinal chemistry, the pyridine ether motif is a key component in numerous biologically active molecules, demonstrating a wide range of pharmacological activities. researchgate.netglobalresearchonline.netmdpi.com

Scope and Relevance of 2-(pyridin-3-yloxy)pyridine within Heterocyclic Compound Research

Within the family of aryloxypyridines, this compound is a compound of particular interest. It consists of a pyridine ring substituted at the 2-position with a pyridin-3-yloxy group. This specific arrangement of two pyridine rings linked by an oxygen atom classifies it as a dipyridyl ether.

The relevance of this compound in research is primarily as a key intermediate or building block for the synthesis of more complex, high-value molecules. For instance, structure-activity relationship studies have incorporated the (pyridin-3-yloxy)phenyl moiety into the design of potent receptor antagonists. globalresearchonline.netresearchgate.net Specifically, research has led to the discovery of 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine, a highly potent and selective metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonist, highlighting the importance of the this compound fragment in developing neurologically active agents. globalresearchonline.netresearchgate.netijnrd.org

The physical and chemical properties of this compound are foundational to its utility in synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 219921-89-2 |

The data in this table is sourced from chemical databases and is provided for informational purposes.

Review of Related Pyridine Derivatives in Academic Research

The study of this compound is enriched by understanding the research context of related pyridine derivatives. The broader class of dipyridyl ethers and other aryloxypyridines has been explored for various applications.

Dipyridylmethane ethers, for example, have been synthesized and used as ligands for luminescent iridium complexes, suggesting applications in materials science and photonics. researchgate.netmdpi.com The ether linkage and the dipyridyl structure are crucial for the photophysical properties of these metal complexes. researchgate.net

In medicinal chemistry, a wide variety of pyridine derivatives are investigated for their therapeutic potential. researchgate.netjchemrev.comresearchgate.netmdpi.com The introduction of different substituents onto the pyridine rings can fine-tune the biological activity. For example, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and synthesized as potential anti-HIV-1 agents. researchgate.net Similarly, 2-(pyridin-3-yloxy)aniline (B1315270) serves as a precursor for molecules with potential antimicrobial and anticancer properties. ontosight.ai

The table below summarizes a selection of related pyridine derivatives and their areas of academic research interest.

| Compound Name | Area of Research | Reference |

|---|---|---|

| 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine | Metabotropic glutamate subtype 5 (mGlu5) receptor antagonist | globalresearchonline.netresearchgate.net |

| 2-(Pyridin-3-yloxy)acetamide Derivatives | Anti-HIV-1 agents | researchgate.net |

| 2-(Pyridin-3-yloxy)aniline | Building block for potential antimicrobial and anticancer agents | ontosight.ai |

| Dipyridylmethane Ethers | Ligands for luminescent Iridium complexes | researchgate.netmdpi.com |

| 5-Chloro-2-(pyridin-3-yloxy)pyridine | Medicinal chemistry intermediate |

This review of related compounds underscores the versatility of the pyridine ether scaffold. The specific substitution patterns on the pyridine and aryl rings are critical in determining the ultimate application, whether in the development of new therapeutic agents or advanced materials. The study of this compound is a key part of this broader scientific endeavor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSVCWNKFFTUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 3 Yloxy Pyridine and Its Analogs

Direct Etherification Approaches

Direct etherification, often following the principles of the Williamson ether synthesis, represents a fundamental approach to constructing the C-O bond in 2-(pyridin-3-yloxy)pyridine. This method typically involves the reaction of a 3-hydroxypyridine (B118123) salt with an activated 2-halopyridine.

The synthesis of related structures, such as diaryl ethers from electron-deficient aryl fluorides and TBDMS-protected phenols, has been achieved using a strong, non-ionic phosphazene base. organic-chemistry.org For the synthesis of this compound, this would translate to the deprotonation of 3-hydroxypyridine using a suitable base to form the corresponding pyridin-3-olate, which then acts as a nucleophile. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to facilitate the nucleophilic attack. tandfonline.comorganic-chemistry.org

Microwave-assisted, solvent-free synthesis using KF/Al₂O₃ has also been reported as an efficient method for preparing diaryl ethers, offering high yields and short reaction times. nih.gov Such modern techniques could be applied to enhance the efficiency of the direct etherification route to the target molecule.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is electron-deficient, as is the case with the pyridine (B92270) ring system. The synthesis of this compound via SNAr involves the reaction of 3-hydroxypyridine with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. quimicaorganica.orgyoutube.com

Investigation of Reaction Conditions and Reagent Optimization

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine ring.

For the synthesis of diaryl ethers, bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed in polar aprotic solvents like DMSO or DMF. tandfonline.com The use of microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times, even without a catalyst. organic-chemistry.orgresearchgate.net For instance, the coupling of phenols with electron-deficient aryl halides can be achieved in minutes under microwave heating in DMSO. organic-chemistry.org Continuous flow reactors have also been used to optimize SNAr reactions, allowing for rapid heating and precise control over reaction time, which can lead to improved yields compared to batch microwave synthesis. beilstein-journals.org

The table below summarizes typical conditions that can be optimized for the SNAr synthesis of this compound.

| Parameter | Variation | Rationale |

| Halogen (Leaving Group) | F > Cl > Br > I | The C-F bond is highly polarized, making the carbon more electrophilic. Fluoride is a poorer leaving group, but the rate-determining step is often the nucleophilic attack. |

| Base | K₂CO₃, Cs₂CO₃, NaOH, DBU | To deprotonate the 3-hydroxypyridine, generating a more potent nucleophile. Cs₂CO₃ is often superior due to its solubility and the "naked" anion effect. |

| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents are required to solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. |

| Temperature | Room Temp. to >190°C | Higher temperatures are often required to overcome the activation energy barrier, especially with less reactive halides. |

| Method | Conventional Heating, Microwave, Flow Chemistry | Microwave and flow chemistry can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures. beilstein-journals.org |

Mechanistic Pathways of Nucleophilic Substitution

The mechanism of nucleophilic aromatic substitution on the pyridine ring proceeds via a two-step addition-elimination pathway. quimicaorganica.orgyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the pyridin-3-olate anion) on the carbon atom bearing the leaving group (e.g., a halogen) at the 2-position of the other pyridine ring. This step is typically the rate-determining step and results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. youtube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring. Crucially, for attack at the 2- and 4-positions, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom. youtube.comstackexchange.comvaia.com This provides significant stabilization to the intermediate, which is not possible for attack at the 3-position. stackexchange.comvaia.com This stabilization is the primary reason why nucleophilic aromatic substitution on pyridine occurs preferentially at the C-2 and C-4 positions.

Aromatization: The aromaticity of the ring is restored in the final, fast step where the leaving group is expelled, yielding the final this compound product.

Palladium-Catalyzed Coupling Reactions for C-O Bond Formation

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of C-O bonds in diaryl ethers, often under milder conditions than traditional methods. While the Buchwald-Hartwig amination is well-known for C-N bond formation, related palladium-catalyzed systems have been developed for C-O coupling. wikipedia.orgrug.nlorganic-chemistry.org These methods offer an alternative route to this compound, particularly when functional group tolerance is a concern.

Heck-Type Cyclization

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. clockss.orgmdpi.com While not a direct method for intermolecular diaryl ether synthesis, the intramolecular Heck reaction can be a powerful strategy for constructing heterocyclic systems, including those containing an ether linkage. wikipedia.orgchim.it

For the synthesis of a molecule like this compound, one could envision a strategy where a precursor containing both a pyridine ring with a halide and an appropriately positioned alkene is synthesized. An intramolecular Heck reaction could then be used to form a cyclic ether, such as a pyranopyridine. koreascience.kr For example, the palladium-catalyzed cyclization of iodo-(3-butenyloxy)pyridines has been successfully employed to synthesize pyranopyridines. koreascience.krresearchgate.net This pyranopyridine could then potentially be converted to the target diaryl ether through subsequent chemical transformations. The success of these cyclizations often depends on factors like the ring size being formed (5-exo and 6-exo cyclizations are generally favored) and the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. wikipedia.orgchim.it

Sonogashira Coupling Derived Precursors

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org It is a highly effective method for forming C(sp²)-C(sp) bonds and is widely used for the functionalization of heterocyclic compounds, including pyridines. scirp.orgrsc.orgresearchgate.net

While the Sonogashira reaction does not directly form a C-O bond, it is an excellent tool for synthesizing complex alkynyl-substituted precursors that can subsequently undergo cyclization to form heterocyclic ethers. rsc.orgacs.org A potential synthetic route to this compound could involve:

Sonogashira Coupling: A 2-halopyridine is coupled with a suitably functionalized alkyne that also contains a masked or precursor to the 3-oxypyridine moiety. For example, coupling 2-bromopyridine (B144113) with an alkyne like propargyl alcohol.

Cyclization: The resulting alkynylpyridine intermediate could then undergo a metal-catalyzed or acid-catalyzed intramolecular cyclization to form a fused or bridged heterocyclic system containing the desired diaryl ether linkage. chim.itrsc.org For instance, copper(I) iodide has been shown to be an effective catalyst for the intramolecular cyclization of O-alkynylbenzaldehydes to form cyclic alkenyl ethers, proceeding via a 6-endo-dig cyclization. acs.org A similar strategy could be adapted for pyridine-based systems.

This approach offers a high degree of flexibility, allowing for the introduction of various substituents through the choice of the alkyne coupling partner.

Grignard Reaction Applications in Pyridine Synthesis

Grignard reactions, involving organomagnesium halides, are a cornerstone of carbon-carbon bond formation in organic synthesis. While not typically used to directly form the C-O ether linkage in diaryl ethers, they are invaluable for synthesizing the substituted pyridine precursors required for producing this compound and its analogs. The versatility of Grignard reagents allows for the introduction of a wide array of functional groups onto the pyridine ring.

One common strategy involves the addition of Grignard reagents to pyridine N-oxides. This reaction proceeds via nucleophilic attack at the C2 position of the pyridine ring. A subsequent elimination step, often facilitated by treatment with reagents like acetic anhydride, yields the corresponding 2-substituted pyridine. organic-chemistry.orgnih.gov This method is effective for introducing alkyl, aryl, and alkynyl groups. nih.gov By modifying the workup, for instance, by using DMF instead of acetic anhydride, the intermediate 2-substituted pyridine N-oxide can be isolated. This allows for a second Grignard addition to produce 2,6-disubstituted pyridines. nih.gov

An alternative approach is the formation of a pyridyl Grignard reagent from a halopyridine. For example, 2-bromopyridine or 3-iodopyridine (B74083) can be reacted with magnesium (often activated with an auxiliary reagent like ethyl bromide or using i-PrMgCl·LiCl) to form the corresponding pyridylmagnesium halide. nih.govresearchgate.net These reagents can then be coupled with various electrophiles. Research has also demonstrated the use of Grignard reagents in transition-metal-free ligand-coupling reactions with pyridylsulfonium salts to form bipyridines, showcasing their utility in creating complex heterocyclic systems. nih.gov

While these reactions form C-C bonds, they are critical for building the functionalized pyridine skeletons that can subsequently undergo C-O coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, to form the target diaryl ether. For instance, a Grignard reaction could be used to introduce an alkyl or aryl group onto one of the pyridine rings before it is coupled with the other via an ether linkage.

Table 1: Examples of Grignard Reagents in Pyridine Synthesis This table is interactive. Sort by clicking column headers.

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Alkyl/Aryl Grignard Reagent | 2-Substituted Pyridine | Precursor Synthesis | organic-chemistry.orgnih.gov |

| Halopyridine | Magnesium | Pyridyl Grignard Reagent | Intermediate Formation | nih.govresearchgate.net |

| Pyridyl Grignard Reagent | Pyridylsulfonium Salt | Bipyridine | C-C Coupling | nih.gov |

| Pentachloropyridine 1-oxide | Methylmagnesium iodide | 2,6-Disubstituted Pyridine | Precursor Synthesis | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. The synthesis of this compound and its analogs has benefited from such innovations, particularly through the use of microwave irradiation and sonochemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. researchgate.netresearchgate.netrsc.org This technology has been successfully applied to key reactions for forming heterocyclic compounds, including the building blocks for diaryl ethers. For example, microwave irradiation has been used to efficiently synthesize substituted pyrido yjcorp.co.krresearchgate.netoxazinones via an intramolecular Smiles rearrangement, a process that involves C-O bond formation. psu.edu Furthermore, microwave-assisted protocols have been developed for one-pot, three-component reactions to build complex imidazo[1,2-a]pyridine (B132010) systems and for palladium-catalyzed cascade reactions to produce pyrido[2,3-d]pyrimidines under solvent-free conditions. rsc.orgrsc.org These examples highlight the potential of microwave heating to facilitate the efficient construction of the core structures needed for functionalized diaryl ethers.

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates.

A significant advancement has been the application of ultrasound to the Ullmann condensation for diaryl ether synthesis. yjcorp.co.krrsc.org Traditionally, this reaction requires harsh conditions, including high temperatures (180-220 °C) and long reaction times. yjcorp.co.kr Research has shown that conducting the Ullmann reaction under ultrasonic irradiation allows for the synthesis of diaryl ethers in high yields (typically 70-90%) at much lower temperatures (around 140 °C) and often without the need for a solvent. yjcorp.co.krrsc.org

The primary role of the ultrasound in this context is mechanical; it effectively breaks up the particles of the solid reagents, such as the potassium carbonate base and the copper(I) iodide catalyst, thereby increasing their surface area and reactivity. yjcorp.co.kr This sonochemically enhanced Ullmann reaction is a superior and more environmentally friendly method recommended for the general synthesis of diaryl ethers, including this compound. yjcorp.co.kreurekaselect.com

Table 2: Comparison of Traditional vs. Sonochemical Ullmann Reaction This table is interactive. Use the search bar to filter.

| Parameter | Traditional Ullmann Reaction | Sonochemical Ullmann Reaction | Reference |

|---|---|---|---|

| Temperature | 180-220 °C | ~140 °C | yjcorp.co.kr |

| Solvent | Often required (e.g., Pyridine, DMF) | Often solvent-free | yjcorp.co.krrsc.org |

| Reaction Time | Long (e.g., up to 20 hours) | Shorter | yjcorp.co.kr |

| Yields | Moderate (40-60%) | High (70-90%) | yjcorp.co.kr |

| Mechanism | Thermal | Acoustic Cavitation / Particle Disruption | yjcorp.co.kr |

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound relies on robust C-O bond-forming reactions, primarily the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. These methods allow for the connection of two (hetero)aryl rings through an ether linkage and can accommodate a wide range of functional groups on the starting materials.

The Ullmann condensation is the classic method, involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. organic-chemistry.org While traditional protocols required harsh conditions, modern variations have made the reaction much milder and more versatile. researchgate.net The use of specific ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) or N,N-dimethylglycine, can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90 °C). researchgate.netnih.gov These improved conditions tolerate substrates with diverse electronic properties, including electron-rich aryl halides. acs.org

The Buchwald-Hartwig C-O coupling reaction represents a powerful, palladium-catalyzed alternative to the Ullmann synthesis. rsc.orgorganic-chemistry.org This method typically employs a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., R,S-BINAP, XPhos) to couple an alcohol or phenol with an aryl halide or triflate. nih.gov The reaction is known for its broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules. For example, the Buchwald-Hartwig reaction was successfully used to attach various dinitrogen-containing bicyclic scaffolds to a pyridin-3-yloxy core to create novel nicotinic acetylcholine (B1216132) receptor ligands. nih.gov

Strategies for creating functionalized derivatives can involve two primary approaches:

Coupling of pre-functionalized precursors: In this approach, the desired functional groups are installed on the individual pyridine or aryl rings before the C-O coupling step. For example, to synthesize 2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, a pyridine ring bearing a trifluoromethyl group and a leaving group (like chlorine) is reacted with pyrrolidin-3-ol in a nucleophilic aromatic substitution reaction.

Modification of the parent diaryl ether: Alternatively, functional groups can be introduced after the diaryl ether core has been assembled. This can involve standard aromatic substitution reactions, such as halogenation or nitration, on the this compound scaffold, provided the reaction conditions are compatible with the ether linkage.

The synthesis of various substituted pyridines that can act as precursors is well-documented. mdpi.comnih.gov These building blocks, when used in modern Ullmann or Buchwald-Hartwig coupling reactions, provide a flexible and powerful platform for generating a diverse library of functionalized this compound derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Yloxy Pyridine Systems

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

Analysis of Dihedral Angles and Structural Parameters

The precise three-dimensional arrangement of 2-(pyridin-3-yloxy)pyridine is dictated by its bond lengths, bond angles, and, crucially, the dihedral angles that describe the rotational orientation of the two pyridine (B92270) rings relative to each other. While specific crystallographic data for this compound is not extensively published, analysis of analogous and related structures provides significant insight into its expected conformation.

In related dipyridyl compounds, twists between the aromatic rings are common. For instance, in the structure of (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, the dihedral angle between the two pyridyl rings is reported to be 7.45 (7)°. nih.gov Furthermore, the dihedral angles between a central molecular plane and the pyridin-2-yl and pyridin-3-yl rings are 8.91 (7)° and 15.88 (6)°, respectively, indicating a non-planar molecule. nih.gov For other complex pyridine derivatives, dihedral angles between a pyridine ring and other molecular moieties have been observed at values such as 8.80 (10)° and 12.46 (5)°. soton.ac.uk

These examples suggest that steric hindrance and electronic interactions between the two rings in this compound would likely force it into a non-planar, twisted conformation. The flexibility of the C-O-C ether bridge allows for rotation, and the final conformation in a crystal lattice would be a balance between the molecule's intrinsic conformational preferences and the energetic benefits of optimizing intermolecular packing forces.

Below is a table of representative structural parameters for pyridine-containing compounds, illustrating typical values.

| Parameter | Description | Typical Value / Range | Reference Compound |

|---|---|---|---|

| C-N Bond Length | Bond distance within the pyridine ring | 1.33-1.35 Å | (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one core.ac.uk |

| C-C Bond Length | Bond distance within the pyridine ring | 1.33-1.39 Å | 4-[(pyridin-3-yl)diazenyl]morpholine soton.ac.uk |

| C-O-C Bond Angle | Angle of the ether linkage | ~110-120° | General ethers |

| Inter-ring Dihedral Angle | Twist angle between two pyridine rings | 7-16° | (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one nih.gov |

Role of Z-prime (Z') in Crystal Structures

In crystallography, Z' (Z-prime) is a parameter that denotes the number of formula units (molecules) in the asymmetric unit of a crystal's unit cell. acs.org For the majority of simple organic molecules, the crystal structure is built by repeating a single, unique molecule (the asymmetric unit) through the symmetry operations of the space group; in these cases, Z' = 1. ox.ac.uk

However, a significant minority of crystal structures exhibit Z' > 1, meaning there are two or more symmetry-independent molecules in the asymmetric unit. ox.ac.ukbbk.ac.uk The occurrence of a high Z' value can arise from several factors:

Conformational Polymorphism: The molecule may be able to adopt multiple, low-energy conformations. These different conformers can co-crystallize within the same lattice, leading to a Z' value greater than one. researchgate.net Given the rotational freedom around the ether linkage in this compound, it is plausible that different dihedral angles could exist in the solid state.

Competing Intermolecular Interactions: Molecules often pack in ways that maximize favorable interactions like hydrogen bonds or π–π stacking. If a molecule has functional groups that could lead to different, but energetically similar, packing arrangements, the crystal might resolve this conflict by adopting a more complex structure with Z' > 1, where different molecules engage in different interaction patterns. researchgate.net

Frustrated Packing: Sometimes, the shape of a molecule makes it difficult to pack efficiently into a simple, high-symmetry arrangement. The system may find a lower energy solution by using a larger, more complex asymmetric unit (Z' > 1) to achieve better space-filling. bbk.ac.uk

While the specific Z' value for this compound is not documented in the available literature, its structural features—conformational flexibility and potential for various π–π interactions—make it a candidate for potentially interesting crystallographic behavior, including the possibility of forming structures with Z' > 1. Determining the Z' value would require a dedicated single-crystal X-ray diffraction study.

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule by probing the energies of its bond vibrations (stretching, bending, and twisting).

Fourier-Transform Infrared (FTIR) Spectroscopy

The key vibrational modes anticipated are:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹, usually in the range of 3050-3150 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N Stretching): The characteristic stretching vibrations of the pyridine rings are expected in the 1400-1600 cm⁻¹ region. Pyridine itself shows strong bands around 1580, 1572, 1482, and 1439 cm⁻¹. nist.gov These are sensitive to substitution and the electronic environment.

Asymmetric C-O-C Stretching: The most characteristic vibration for the ether linkage is the strong, asymmetric C-O-C stretch, which is typically found in the range of 1260-1200 cm⁻¹.

Symmetric C-O-C Stretching: A weaker symmetric stretch is expected near 1040 cm⁻¹.

In-plane and Out-of-plane C-H Bending: These vibrations occur at lower wavenumbers. The out-of-plane C-H bending modes, particularly in the 700-900 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic ring.

An interactive table summarizing the expected FTIR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |

| ~1580 | Pyridine Ring (C=C/C=N) Stretch | Strong |

| ~1470 | Pyridine Ring (C=C/C=N) Stretch | Strong |

| ~1230 | Asymmetric C-O-C Ether Stretch | Strong |

| ~1040 | Symmetric C-O-C Ether Stretch | Medium-Weak |

| 700-900 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine rings.

Key expected features include:

Ring Breathing Modes: Pyridine exhibits a very strong and characteristic ring breathing mode around 992 cm⁻¹ and another strong band around 1031 cm⁻¹. chemicalbook.com In this compound, two sets of these modes are expected, one for each ring. Their exact frequencies may be shifted due to the ether substitution and potential electronic coupling between the rings.

Aromatic C-H Stretching: Similar to FTIR, C-H stretching modes will appear above 3000 cm⁻¹.

Other Ring Modes: Other ring deformation and stretching vibrations will appear in the 1200-1600 cm⁻¹ region, often overlapping with those seen in the FTIR spectrum.

The following interactive table outlines the anticipated prominent Raman bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | Medium |

| ~1580 | Pyridine Ring (C=C/C=N) Stretch | Medium |

| ~1030 | Pyridine Ring Trigonal Breathing | Strong |

| ~995 | Pyridine Ring Breathing (Symmetric) | Very Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of π-conjugated systems. The pyridine ring contains both π electrons in the aromatic system and a non-bonding lone pair of electrons (n) on the nitrogen atom.

This allows for two primary types of electronic transitions:

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For pyridine, a strong π → π* transition is observed around 251 nm. nist.gov

n → π Transitions:* This transition involves exciting a non-bonding electron from the nitrogen lone pair into a π* anti-bonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions. In pyridine, this absorption is seen as a weaker shoulder around 270-280 nm. nist.gov

A summary of expected UV-Vis absorption data is presented in the table below.

| Approximate λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~250-270 | π → π | High |

| ~280-300 | n → π | Low |

Fluorescence Spectroscopy and Solvatochromic Effects

A thorough review of scientific literature reveals a notable absence of specific research focused on the fluorescence spectroscopy and solvatochromic effects of the chemical compound this compound. While extensive studies have been conducted on the photophysical properties of various pyridine derivatives and other related heterocyclic systems, detailed investigations into the fluorescence behavior of this compound in different solvent environments are not presently available in published literature.

Consequently, data regarding its fluorescence emission and absorption maxima, quantum yields, and Stokes shifts across a range of solvents with varying polarities could not be located. The systematic study of how the polarity of the solvent influences the spectral properties of this specific compound, which would be essential for characterizing its solvatochromic effects, has not been documented.

Therefore, the creation of data tables detailing these photophysical parameters and a comprehensive discussion of research findings on the solvatochromic properties of this compound is not possible at this time due to the lack of available experimental data. Further empirical research would be required to elucidate the fluorescence and solvatochromic characteristics of this compound.

Computational Chemistry and Theoretical Studies on 2 Pyridin 3 Yloxy Pyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a predominant computational method for investigating the electronic structure of many-body systems, including molecules. Its balance of accuracy and computational cost makes it an ideal tool for studying molecules of the size and complexity of 2-(pyridin-3-yloxy)pyridine. DFT calculations can elucidate a wide range of molecular properties, from optimized geometry to electronic and reactivity descriptors.

Molecular Geometry Optimization and Structural Elucidation

The first step in the computational analysis of a molecule is typically the optimization of its geometry. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (ether) | Value would be here |

| C-N (pyridyl) | Value would be here |

| C-C (pyridyl) | Value would be here |

| Bond Angles (°) | |

| C-O-C | Value would be here |

| Angles in Pyridine (B92270) Rings | Value would be here |

| Dihedral Angles (°) | |

| Pyridine Ring 1 - O - Pyridine Ring 2 | Value would be here |

Note: This table is illustrative. Specific values would be obtained from DFT calculations.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure of this compound can be performed. This provides insights into the molecule's reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value would be here |

| LUMO Energy | Value would be here |

| HOMO-LUMO Gap | Value would be here |

Note: This table is illustrative. Specific values would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.com The MEP is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine rings and the oxygen atom of the ether linkage, as these are the most electronegative atoms. Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules, such as in receptor binding or chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and delocalization effects. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. acs.org

NBO analysis can quantify the delocalization of electron density through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the stability of the molecule. For this compound, NBO analysis would provide insights into the nature of the C-O-C ether linkage, the aromaticity of the pyridine rings, and any intramolecular interactions, such as hyperconjugation.

Table 3: Hypothetical NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Example: Lone Pair on O | Example: Antibonding C-C orbital in pyridine ring | Value would be here |

| Example: Pi bond in pyridine ring | Example: Antibonding Pi orbital in other ring* | Value would be here |

Note: This table is illustrative and shows hypothetical donor-acceptor interactions. Specific values would be obtained from NBO analysis.

Natural Population Analysis (NPA) is a method for calculating the distribution of the electron density among the atoms in a molecule, resulting in a set of atomic charges. nih.gov Unlike some other methods for calculating atomic charges, NPA is known for its numerical stability and its ability to provide a more chemically intuitive picture of charge distribution.

The NPA charges for this compound would quantify the partial positive or negative charge on each atom. It would be expected that the nitrogen and oxygen atoms carry a partial negative charge due to their high electronegativity, while the carbon and hydrogen atoms would have varying degrees of partial positive charge. This charge distribution is fundamental to understanding the molecule's dipole moment, polarity, and its electrostatic interactions with its environment.

Table 4: Hypothetical Natural Population Analysis (NPA) Charges of this compound

| Atom | NPA Charge (e) |

| N (pyridyl) | Value would be here |

| O (ether) | Value would be here |

| C (pyridyl) | Value would be here |

| H (pyridyl) | Value would be here |

Note: This table is illustrative. Specific values would be obtained from NPA calculations.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. An extension of Density Functional Theory (DFT), TDDFT allows for the calculation of electronic transition energies, oscillator strengths, and the nature of excited states. This information is crucial for understanding a molecule's photophysical properties, such as its absorption and emission spectra.

For this compound, a TDDFT analysis would involve calculating the vertical excitation energies from the ground electronic state to various excited states. This would provide theoretical predictions of the molecule's UV-Vis absorption spectrum. The calculations would identify the specific molecular orbitals involved in the electronic transitions, characterizing them as, for example, π → π* or n → π* transitions. This level of detail helps in understanding the photochemistry and photostability of the molecule.

Hypothetical Data Table for TDDFT Analysis of this compound:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | --- | --- | --- | --- |

| S2 | --- | --- | --- | --- |

| S3 | --- | --- | --- | --- |

| T1 | --- | --- | --- | --- |

| T2 | --- | --- | --- | --- |

| (Note: This table is illustrative and contains no actual data due to the lack of specific studies on this compound.) |

Global Reactivity Descriptors Calculation

Global reactivity descriptors, derived from conceptual DFT, are used to predict the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hypothetical Global Reactivity Descriptors for this compound:

| Descriptor | Formula | Value |

| HOMO Energy (EHOMO) | --- | --- |

| LUMO Energy (ELUMO) | --- | --- |

| Energy Gap (ΔE) | ELUMO - EHOMO | --- |

| Ionization Potential (I) | -EHOMO | --- |

| Electron Affinity (A) | -ELUMO | --- |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | --- |

| Hardness (η) | (ELUMO - EHOMO) / 2 | --- |

| Softness (S) | 1 / (2η) | --- |

| Electronegativity (χ) | -μ | --- |

| Electrophilicity Index (ω) | μ² / (2η) | --- |

| (Note: This table is for illustrative purposes and does not contain actual calculated values.) |

Quantum Theory of Atoms in Molecules (QT-AIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. mdpi.commdpi.comglobalresearchonline.net This allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at bond critical points (BCPs). mdpi.comglobalresearchonline.net

An application of QTAIM to this compound would involve analyzing its calculated electron density to identify the BCPs for all covalent bonds and any potential non-covalent interactions. The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at these BCPs would reveal the nature of the interactions. For example, a negative Laplacian indicates a shared-shell interaction (covalent bond), while a positive Laplacian is characteristic of a closed-shell interaction (like ionic bonds or van der Waals interactions).

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netresearchgate.netcncb.ac.cn The Hirshfeld surface is constructed based on the electron distribution of a molecule, and it provides a three-dimensional picture of the molecular shape in a crystalline environment. Two-dimensional fingerprint plots are derived from the Hirshfeld surface and summarize the intermolecular contacts in a crystal, providing quantitative information about the types of interactions present and their relative contributions. researchgate.netias.ac.innih.gov

For this compound, this analysis would require a known crystal structure. The Hirshfeld surface would be mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots would then break down these contacts by atom type (e.g., H···H, C···H, O···H, N···H), showing the percentage contribution of each to the total Hirshfeld surface. This would provide a detailed understanding of the packing forces and intermolecular interactions that stabilize the crystal structure. cncb.ac.cn

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, stability, and flexibility of a molecule.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box) and observing its behavior over a period of time (typically nanoseconds to microseconds). The analysis of the simulation trajectory would reveal the preferred conformations of the molecule, the rotational barriers around the ether linkage, and the flexibility of the pyridine rings. This would be particularly useful for understanding how the molecule behaves in a solution and how its shape might influence its interactions with other molecules.

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This often involves calculating spectroscopic properties and comparing them with experimentally measured spectra.

For this compound, this would entail calculating its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra using methods like DFT. The calculated vibrational frequencies would be compared to an experimental IR or Raman spectrum to help assign the observed peaks to specific molecular vibrations. Similarly, calculated NMR chemical shifts would be correlated with experimental ¹H and ¹³C NMR spectra to aid in the structural elucidation and assignment of resonances. A good agreement between the theoretical and experimental data would validate the computational model used, lending confidence to other predicted properties.

Reaction Mechanisms and Chemical Reactivity of 2 Pyridin 3 Yloxy Pyridine

Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) Rings

The reactivity of 2-(pyridin-3-yloxy)pyridine towards electrophilic and nucleophilic substitution is complex due to the presence of two pyridine rings with differing electronic environments. Pyridine itself is an electron-deficient aromatic system, which makes electrophilic substitution reactions more difficult than for benzene (B151609) and directs incoming electrophiles to the 3- and 5-positions. Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgsci-hub.seyoutube.comquora.com

In this compound, the ether oxygen atom acts as an electron-donating group through resonance, which can activate the attached pyridine ring towards electrophilic attack. However, the nitrogen atom in each pyridine ring is an electron-withdrawing group.

Electrophilic Aromatic Substitution (EAS):

For the pyridine ring bearing the ether linkage at the 2-position (let's call it Ring A), the oxygen atom's +M (mesomeric) effect will increase the electron density, particularly at the positions ortho and para to it (positions 3 and 5). This activating effect competes with the deactivating -I (inductive) effect of the ring nitrogen. Electrophilic attack is therefore most likely to occur at the 5-position of this ring.

For the pyridine ring of the pyridin-3-yloxy moiety (Ring B), the ether linkage is at the 3-position. The primary directing influence here is the ring nitrogen, which directs electrophiles to the positions meta to it (positions 2, 4, and 6 are electron-deficient). Therefore, electrophilic attack on Ring B is less favorable than on Ring A but would likely occur at the 2-, 4-, or 6-position if forced.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic attack is favored at the electron-deficient positions ortho and para to the pyridine nitrogen. quimicaorganica.orgquora.com In Ring A, the 6-position is activated towards nucleophilic attack. In Ring B, the 2-, 4-, and 6-positions are all activated by the nitrogen atom. The presence of a good leaving group at any of these positions would be necessary for a substitution reaction to occur. Without a pre-existing leaving group, harsh conditions would be required, such as in the Chichibabin reaction. youtube.com

| Ring | Reaction Type | Predicted Position of Attack | Rationale |

|---|---|---|---|

| Ring A (2-oxy-substituted) | Electrophilic Substitution | Position 5 | Activated by the +M effect of the ether oxygen, which directs ortho and para. The 5-position is para to the oxygen. |

| Nucleophilic Substitution | Position 6 | Activated by the electron-withdrawing nitrogen atom (para-position). | |

| Ring B (3-oxy-substituted) | Electrophilic Substitution | Positions 2, 4, 6 | Less favorable than Ring A. Directed by the ring nitrogen to positions not strongly deactivated by resonance. |

| Nucleophilic Substitution | Positions 2, 4, 6 | Activated by the electron-withdrawing nitrogen atom (ortho and para positions). |

Oxidation and Reduction Pathways of the Pyridine Moieties

Oxidation:

The nitrogen atoms in the pyridine rings of this compound are susceptible to oxidation, typically by peroxy acids, to form the corresponding N-oxides. researchgate.net The presence of two nitrogen atoms in the molecule raises the question of chemoselectivity. The nitrogen on the 2-substituted pyridine ring (Ring A) is expected to be more electron-rich due to the electron-donating effect of the ether oxygen, making it more nucleophilic and thus more readily oxidized. The nitrogen on the 3-substituted ring (Ring B) is in a more electron-deficient environment and would likely require harsher conditions to be oxidized. Therefore, selective mono-oxidation at the nitrogen of Ring A should be achievable.

Reduction:

The pyridine rings can be reduced to piperidine (B6355638) rings through catalytic hydrogenation or with dissolving metals. google.comchempedia.info The reduction of both rings would lead to 2-(piperidin-3-yloxy)piperidine. Selective reduction of one ring over the other would be challenging but might be possible by controlling the reaction conditions or by protonating one nitrogen atom to make that ring more susceptible to reduction. Given that Ring B is more electron-deficient, it might be more readily reduced under certain conditions.

Intermolecular and Intramolecular Reaction Mechanisms

Intermolecular Reactions:

The lone pairs on the nitrogen atoms allow this compound to act as a bidentate ligand in coordination chemistry, forming complexes with various transition metals. youtube.comnih.gov The molecule can also undergo alkylation or acylation at the nitrogen atoms.

Based on the principles of electrophilic and nucleophilic substitution discussed above, intermolecular reactions with a variety of reagents are possible. For instance, nitration or halogenation would be expected to occur on Ring A at the 5-position.

Intramolecular Reactions:

While there are no specific reports of intramolecular reactions for this compound, related diaryl ether structures can undergo intramolecular cyclization reactions under certain conditions, such as in the synthesis of dibenzofurans. However, the presence of the pyridine rings makes such reactions less likely without prior activation.

Regioselectivity and Chemoselectivity in Derivatization

The derivatization of this compound is governed by the regiochemical and chemoselective preferences outlined above.

Regioselectivity in electrophilic substitution is predicted to strongly favor the 5-position of the 2-substituted ring. This is a consequence of the powerful directing effect of the ether oxygen overriding the deactivating effect of the nitrogen atom.

Chemoselectivity in oxidation is expected to favor the nitrogen of the 2-substituted ring, as it is the more electron-rich and nucleophilic of the two nitrogen centers.

Controlling the regioselectivity of nucleophilic substitution would likely require the pre-functionalization of the molecule with a suitable leaving group at one of the activated positions (e.g., a halogen at the 6-position of Ring A or the 2-, 4-, or 6-position of Ring B).

| Reaction Type | Selective Outcome | Controlling Factors |

|---|---|---|

| Electrophilic Substitution | Substitution at C5 of the 2-oxy-substituted ring | Directing effect of the ether oxygen (+M) |

| Oxidation | N-oxide formation on the 2-oxy-substituted ring | Higher nucleophilicity of the nitrogen atom in the more electron-rich ring |

| Nucleophilic Substitution | Substitution at C6 of the 2-oxy-substituted ring or C2/C4/C6 of the 3-oxy-substituted ring | Presence of a leaving group and relative activation by the nitrogen atoms |

| Reduction | Potential for selective reduction of one ring | Reaction conditions and electronic differences between the rings |

Role in Mechanistic Organic Chemistry Studies

While specific mechanistic studies on this compound are not widely reported, its structure makes it a potentially valuable tool for investigating several aspects of reaction mechanisms in heterocyclic chemistry.

Transmission of Electronic Effects: The molecule could be used to study the transmission of substituent effects through an ether linkage between two different heterocyclic rings. By placing various substituents on one ring and observing the effect on the reactivity of the other, one could quantify the electronic communication between the two pyridine moieties.

Ligand Design in Catalysis: As a bidentate N,N-ligand, derivatives of this compound could be synthesized and studied in the context of transition metal catalysis. The electronic and steric properties of the ligand could be tuned by introducing substituents on the pyridine rings, and the impact of these changes on the catalytic activity and selectivity could be investigated.

Model for Bio-orthogonal Chemistry: The selective reactivity of the two pyridine rings could be exploited in the development of bio-orthogonal reactions, where one ring is designed to react with a specific partner while the other remains inert.

Coordination Chemistry and Ligand Design Principles

2-(pyridin-3-yloxy)pyridine as a Ligand in Metal Complexes

The potential of this compound as a ligand in metal complexes is intriguing due to its structural features. It possesses two pyridine (B92270) rings linked by an ether oxygen atom, offering multiple potential coordination modes. The nitrogen atoms of the pyridine rings can act as Lewis bases, donating their lone pair of electrons to a metal center. The ether linkage introduces a degree of flexibility, allowing the two pyridine rings to adopt various orientations, which could lead to the formation of either mononuclear or polynuclear complexes.

The design of pyridine-based ligands for specific applications in coordination chemistry is guided by several key principles. The electronic properties of the pyridine ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn influences the σ-donating and π-accepting capabilities of the ligand. The steric bulk of substituents near the nitrogen atom can also be used to control the coordination number and geometry of the resulting metal complex.

In the case of this compound, the two pyridine rings are electronically distinct due to the position of the ether linkage. This asymmetry could be exploited in the design of complexes with specific electronic or catalytic properties. The flexibility of the ether bridge is another important design element, as it can allow the ligand to chelate to a single metal center or bridge between two or more metal centers, leading to the formation of discrete molecules or coordination polymers.

A thorough search of the scientific literature did not yield specific examples of the synthesis and characterization of metal complexes containing this compound as a primary ligand. General methods for the synthesis of metal-pyridine complexes involve the reaction of a metal salt with the pyridine-based ligand in a suitable solvent. Characterization of such complexes typically involves a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis) and single-crystal X-ray diffraction to determine the solid-state structure.

Without specific experimental data, a hypothetical data table for the characterization of a metal-2-(pyridin-3-yloxy)pyridine complex cannot be generated.

Organometallic Catalysis with this compound Derivatives

The application of pyridine-based ligands in organometallic catalysis is extensive, with well-established roles in a variety of organic transformations. These ligands can stabilize metal centers in various oxidation states and influence the reactivity and selectivity of the catalyst.

There is no specific research available on the investigation of the catalytic activity of metal complexes derived from this compound in organic transformations. In principle, such complexes could be screened for activity in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, or oxidation reactions. The performance of the catalyst would be dependent on the choice of metal, the coordination environment provided by the this compound ligand, and the reaction conditions.

The exploration of reaction mechanisms in catalytic cycles involving new ligands is a complex undertaking that often requires a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. For a hypothetical catalytic cycle involving a this compound-metal complex, key steps would likely include oxidative addition, migratory insertion, and reductive elimination. The flexible and asymmetric nature of the this compound ligand could potentially influence the rates and selectivities of these elementary steps. However, without experimental or computational studies on this specific system, any proposed mechanism would be purely speculative.

Redox-active ligands can play a crucial role in catalysis by participating in electron transfer processes, thereby facilitating reactions that might be difficult to achieve with a redox-inactive ligand. Pyridine-based ligands can, in some cases, exhibit redox activity, particularly when coordinated to certain transition metals. The potential for this compound to act as a redox-active ligand has not been investigated. Such activity would depend on the ability of the pyridine rings to be reversibly oxidized or reduced within the coordination sphere of the metal.

Stereogenic Centers and Enantioselective Transformations Mediated by Pyridine-Oxazoline Ligands

Pyridine-oxazoline (PyOX) ligands are a significant class of C₂-symmetric chiral ligands that have gained prominence in asymmetric catalysis. sci-hub.senih.gov Their modular synthesis and tunable steric and electronic properties make them highly effective for a wide range of enantioselective transformations. nih.govresearchgate.net The key to their ability to induce chirality lies in the stereogenic centers located within the oxazoline (B21484) ring, which are typically derived from readily available chiral amino alcohols. acs.org These chiral centers are positioned in close proximity to the metal's active site, allowing for direct and effective transfer of chiral information during the catalytic cycle. acs.org

The stereoselectivity in reactions catalyzed by metal-PyOX complexes is primarily dictated by the substituents on the oxazoline ring's stereogenic carbon atom (C4). acs.org The steric bulk of these substituents creates a chiral pocket around the metal center, which preferentially binds the substrate in a specific orientation. This controlled orientation ensures that the subsequent chemical transformation occurs on one prochiral face of the substrate, leading to the formation of one enantiomer in excess. nih.gov

The design of PyOX ligands has evolved to include various modifications to both the pyridine and oxazoline moieties to optimize performance in specific reactions. For instance, the introduction of bulky groups like tert-butyl or isopropyl at the C4 position of the oxazoline ring is a common strategy to enhance enantioselectivity. acs.org Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring, which can influence the reactivity and selectivity of the metal catalyst. researchgate.net

Pyridine-oxazoline ligands have been successfully employed in a multitude of enantioselective transformations, demonstrating their versatility and efficiency. These include, but are not limited to, palladium-catalyzed allylic alkylation, copper-catalyzed Henry reactions, and enantioselective oxidative amidation of alkenes. acs.orgnih.gov

One notable application is the enantioselective Pd(II)-catalyzed aerobic oxidative amidation of alkenes. Using a catalyst system composed of a pyridine-oxazoline ligand and Pd(TFA)₂, high yields and excellent enantioselectivities (up to 98% ee) have been achieved. nih.gov DFT calculations have suggested that the electronic and steric asymmetry of the PyOX ligand work in synergy to control the stereochemical outcome of the crucial amidopalladation step. nih.gov

The modular nature of PyOX ligands allows for the creation of focused libraries for rapid screening in catalyst development. nih.gov Systematic variation of the substituents on both the pyridine and oxazoline components has been shown to be a powerful tool for optimizing enantioselectivity in specific reactions. For example, in the oxidative amidation mentioned above, a phenyl glycinol-derived oxazoline combined with a 6-methyl-functionalized pyridine provided the highest levels of enantioselectivity. nih.gov

Below is a table summarizing the performance of different pyridine-oxazoline ligands in selected enantioselective reactions.

| Reaction | Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Intramolecular Oxidative Amidation | (pyrox)Pd(II)(TFA)₂ | Alkenyl sulfonamide | 60-98 | 91-98 |

| Radical Nitration of Oxindoles | Metal/Pybox ligand L36 | Oxindole derivative | Good | High |

| Carboesterification of Dienes | Metal/Pybox ligand L17 | Diene and diacyl peroxide | Moderate to Good | 80-90 |

This table presents a selection of data to illustrate the effectiveness of pyridine-oxazoline ligands in asymmetric catalysis. The specific metal, reaction conditions, and substrate scope can influence the outcome.

In addition to the common bidentate PyOX ligands, tridentate pyridine-2,6-bis(oxazoline), or Pybox, ligands have also been extensively studied. acs.org First synthesized in 1989, these ligands coordinate to a metal center through the nitrogen atoms of the pyridine ring and both oxazoline rings, creating a well-defined chiral environment. acs.org The substituents at the C4 position of the two oxazoline rings are considered crucial in determining the stereoselectivity of the catalyzed reactions. acs.org

The continued development of novel PyOX and Pybox ligand architectures remains an active area of research. sci-hub.se The goal is to create more efficient, selective, and robust catalysts for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Supramolecular Chemistry and Self Assembly of 2 Pyridin 3 Yloxy Pyridine Systems

Hydrogen Bonding Interactions in Supramolecular Structures

Hydrogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in molecular recognition and the formation of ordered structures. khanacademy.org It typically involves a hydrogen atom bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). The dimensionality and robustness of hydrogen bond networks can significantly influence the physical properties of the resulting materials. nih.govchemrxiv.org

Intermolecular and Intramolecular Hydrogen Bond Networks

The structure of 2-(pyridin-3-yloxy)pyridine lacks conventional hydrogen bond donor groups, such as -OH or -NH. Therefore, in a pure crystalline state, it cannot form strong, classical hydrogen bonds with itself. Its primary role in hydrogen bonding is that of an acceptor. There are three potential acceptor sites: the nitrogen atoms of the two pyridine (B92270) rings and the ether oxygen atom.

The pyridine nitrogen atoms are the most effective hydrogen bond acceptors. In the presence of suitable donor molecules like carboxylic acids or alcohols, this compound is expected to form strong intermolecular O–H···N or N–H···N hydrogen bonds. This interaction is a cornerstone for creating co-crystals and supramolecular assemblies. For instance, studies on the co-assembly of salicylic (B10762653) acid with various hydroxypyridines have demonstrated the formation of discrete hydrogen-bonded units and extended networks. researchgate.net

The ether oxygen atom can also act as a hydrogen bond acceptor, though it is generally weaker than a pyridine nitrogen. The potential for O–H···O (ether) interactions exists, but these would likely form only if the stronger interactions with the nitrogen atoms are sterically hindered or already satisfied. mdpi.com

In addition to these classical hydrogen bonds, weaker C–H···N and C–H···O interactions involving the aromatic C-H groups can further stabilize the crystal packing. While intramolecular hydrogen bonds are theoretically possible, the flexibility of the ether linkage and the geometry of the rings make their formation unlikely in this compound. Intermolecular bonds are the dominant force in directing its self-assembly with other components.

π-π Stacking Interactions in Crystalline Architectures

The aromatic pyridine rings in this compound make it a prime candidate for engaging in π-π stacking interactions. These non-covalent forces are crucial in the packing of aromatic molecules in the solid state and play a significant role in stabilizing supramolecular structures. mdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings.

In crystalline solids, pyridine rings typically arrange in several common geometries:

Parallel-displaced: The rings are parallel but offset from one another. This is often the most stable configuration as it minimizes electrostatic repulsion.

Face-to-face (sandwich): The rings are directly aligned on top of each other. This arrangement is less common due to repulsion unless there is a significant charge-transfer component.

T-shaped or edge-to-face: The edge of one ring (the C-H bonds) points towards the face of another.

Studies on related pyridine-containing compounds show that π-π stacking interactions typically occur with centroid-to-centroid distances ranging from approximately 3.5 to 3.9 Å. researchgate.netnih.gov The flexible ether linkage in this compound allows the two pyridine rings to adopt various conformations, which could facilitate either intramolecular (between rings in the same molecule) or, more commonly, intermolecular stacking. The interplay between stacking and other forces, such as hydrogen bonding, dictates the final three-dimensional architecture. For example, in some crystal structures, π-π interactions link adjacent molecules to form one-dimensional chains or ladders. researchgate.net

Formation of Supramolecular Assemblies: Chains, Layers, and Networks

The self-assembly of this compound into higher-order structures is driven by the synergistic interplay of the non-covalent interactions discussed above. The specific architecture—whether it forms one-dimensional chains, two-dimensional layers, or complex three-dimensional networks—depends on the directionality and relative strengths of these interactions.

In a co-crystal with a dicarboxylic acid, for example, one could envision the formation of linear chains through O–H···N hydrogen bonds linking the acid and pyridine moieties. These chains could then be organized into layers or a 3D network via π-π stacking between the pyridine rings of adjacent chains. This hierarchical assembly is a common theme in supramolecular chemistry. nih.govrsc.org

Similarly, the interaction of 2,6-bis(2-benzimidazolyl)pyridine (B160508) with squaric acid results in a one-dimensional chain polymer assembled through a combination of π-π stacking and hydrogen bonding. researchgate.net This illustrates how molecules with multiple binding sites can generate extended, ordered structures. The bent, flexible nature of this compound could lead to the formation of more complex, non-linear assemblies such as helices or wave-like sheets when interacting with complementary molecules.

Influence of Non-Covalent Interactions on Molecular Packing and Stability

The principle of structural hierarchy is critical; strong, directional interactions like O–H···N hydrogen bonds often establish the primary structural motif (e.g., a chain or dimer). Weaker, less directional forces like π-π stacking and C–H···π interactions then govern how these primary motifs pack together. acs.org The efficiency of this packing, or how well molecules fit together to maximize attractive forces and minimize repulsion, is a key determinant of crystal density and stability. The flexible ether linkage in this compound adds a layer of complexity, as it allows the molecule to adopt different conformations to optimize its packing environment. This conformational flexibility can sometimes lead to the formation of different crystalline forms, or polymorphs, each with a unique set of non-covalent interactions and distinct physical properties.

Supramolecular Liquid Crystalline Complexes Utilizing Pyridine Derivatives

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. The design of supramolecular liquid crystals often involves using non-covalent interactions, particularly hydrogen bonding, to link two or more non-mesomorphic (not liquid-crystalline on their own) molecules into a larger, anisotropic assembly known as a mesogen.

Pyridine derivatives are exceptionally useful building blocks for this purpose. A common strategy involves combining a pyridine-containing compound, which acts as a hydrogen bond acceptor, with a long-chain carboxylic acid, which acts as the donor. The resulting hydrogen-bonded complex has the elongated, rod-like shape required for liquid crystalline behavior. nih.gov For example, homologous series based on pyridyl Schiff bases have been shown to exhibit nematic and smectic liquid crystal phases, with the properties tunable by altering the length of the alkyl chains. nih.gov

Metal coordination is another powerful tool for creating liquid crystalline materials, known as metallomesogens. Terpyridine ligands, which contain three pyridine units, can coordinate with metal ions like Platinum(II) to form square planar complexes. By attaching long, flexible alkyl chains to these complexes, liquid crystalline properties can be induced. uav.royork.ac.uk These materials are of interest for applications in displays and sensors due to their unique combination of optical, electronic, and self-assembly properties.

Given its structure, this compound could serve as a valuable component in such systems. Its two nitrogen acceptor sites and bent shape could be exploited to create novel hydrogen-bonded or metal-coordinated supramolecular architectures with unique liquid crystalline properties.

Derivatization and Functionalization Strategies

Synthesis of 2-(pyridin-3-yloxy)acetamide (B2556959) Derivatives

The synthesis of 2-(pyridin-3-yloxy)acetamide derivatives can be strategically approached through a two-step process involving the formation of a key intermediate, 2-(pyridin-3-yloxy)acetic acid, followed by an amidation reaction.

A plausible and efficient method for the synthesis of the 2-(pyridin-3-yloxy)acetic acid intermediate is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine (B118123) with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an ethyl haloacetate, such as ethyl bromoacetate, to form ethyl 2-(pyridin-3-yloxy)acetate. Subsequent hydrolysis of the ester under basic conditions, for example, with sodium hydroxide, yields the desired 2-(pyridin-3-yloxy)acetic acid.

Table 1: Proposed Synthesis of 2-(pyridin-3-yloxy)acetic acid

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Ether Formation | 3-Hydroxypyridine, Ethyl bromoacetate | Sodium Hydride (NaH) | Ethyl 2-(pyridin-3-yloxy)acetate |

Once the carboxylic acid intermediate is obtained, it can be converted to a variety of acetamide (B32628) derivatives through standard amidation coupling reactions. This typically involves activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species can then be reacted with a wide range of primary or secondary amines to furnish the corresponding 2-(pyridin-3-yloxy)acetamide derivatives. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be employed to facilitate the direct amidation of the carboxylic acid with an amine.

Functionalization for Specific Chemical Probes

The 2-(pyridin-3-yloxy)pyridine scaffold can be functionalized to create specific chemical probes for various applications in chemical biology and diagnostics. This typically involves the introduction of reporter groups, such as fluorescent dyes, or affinity tags, like biotin, onto the core structure.